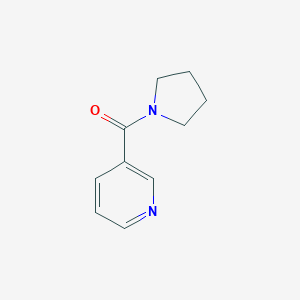
Pyridin-3-yl(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-3-yl(pyrrolidin-1-yl)methanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the pyridine family and has a unique structure that makes it a valuable tool for studying various biochemical and physiological processes. In
科学的研究の応用
Pyridin-3-yl(pyrrolidin-1-yl)methanone has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. It has also been used as a tool in the study of various biochemical and physiological processes, including the regulation of gene expression and the modulation of neurotransmitter release.
作用機序
The mechanism of action of pyridin-3-yl(pyrrolidin-1-yl)methanone is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. This compound has been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which plays a key role in the regulation of inflammatory and immune responses. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Pyridin-3-yl(pyrrolidin-1-yl)methanone has a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been shown to modulate the release of various neurotransmitters, including dopamine and serotonin, which are involved in the regulation of mood and behavior.
実験室実験の利点と制限
One advantage of using pyridin-3-yl(pyrrolidin-1-yl)methanone in lab experiments is its well-characterized structure and biological activity. This compound has been extensively studied and has a well-established mechanism of action. Additionally, it is relatively easy to synthesize and can be obtained in high yield and purity. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, pyridin-3-yl(pyrrolidin-1-yl)methanone can be toxic at high doses and may have adverse effects on cell viability and function.
将来の方向性
There are many future directions for the study of pyridin-3-yl(pyrrolidin-1-yl)methanone. One area of interest is the development of new analogs and derivatives with improved biological activity and selectivity. Another area of interest is the study of the molecular mechanisms underlying the effects of this compound on various signaling pathways and cellular processes. Additionally, there is a need for further research on the potential applications of this compound in the treatment of various diseases and conditions, including cancer, inflammation, and neurological disorders.
合成法
Pyridin-3-yl(pyrrolidin-1-yl)methanone can be synthesized using a variety of methods. One common method involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of the desired product with high yield and purity.
特性
CAS番号 |
77727-88-9 |
|---|---|
製品名 |
Pyridin-3-yl(pyrrolidin-1-yl)methanone |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
pyridin-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C10H12N2O/c13-10(12-6-1-2-7-12)9-4-3-5-11-8-9/h3-5,8H,1-2,6-7H2 |
InChIキー |
UVTAMWNTYFEONL-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
正規SMILES |
C1CCN(C1)C(=O)C2=CN=CC=C2 |
その他のCAS番号 |
77727-88-9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 7-methyl-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B178237.png)
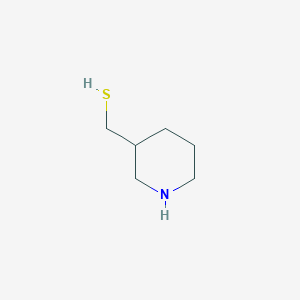
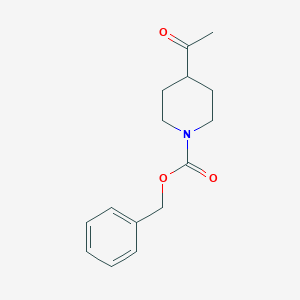
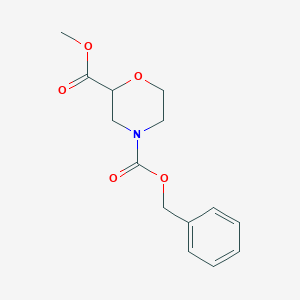

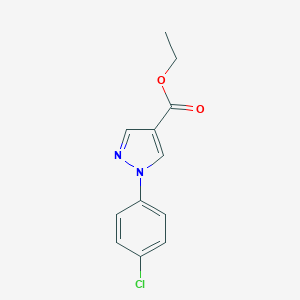

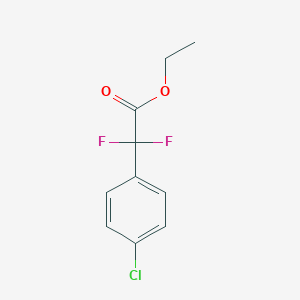
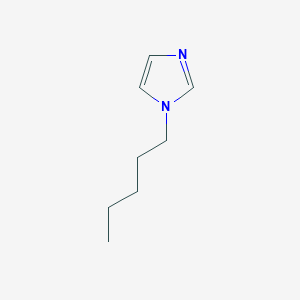
![2-[4-[3-(hydroxymethyl)phenyl]phenyl]acetic Acid](/img/structure/B178261.png)
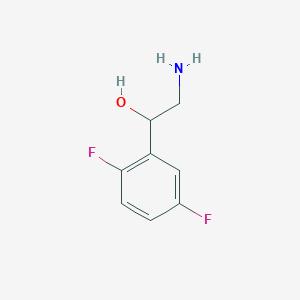

![1H-Benzo[d]azepin-2(3H)-one](/img/structure/B178267.png)
